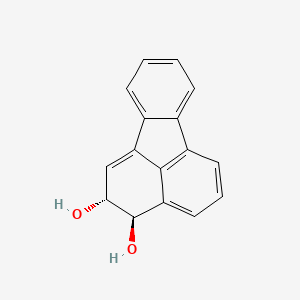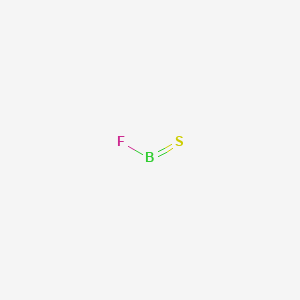
Boron monofluoride monosulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boron monofluoride monosulfide is a chemical compound with the formula BFS. It consists of one boron atom, one fluorine atom, and one sulfur atom. This compound is known for its unique bonding structure and properties, making it an interesting subject of study in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Boron monofluoride monosulfide can be synthesized through several methods. One common method involves the reaction of boron trifluoride with sulfur at high temperatures. The reaction typically takes place in a controlled environment to ensure the proper formation of the compound.
Industrial Production Methods: Industrial production of this compound often involves the use of specialized equipment to maintain the necessary reaction conditions. The process may include the use of high-temperature furnaces and controlled atmospheres to prevent unwanted side reactions.
Analyse Des Réactions Chimiques
Types of Reactions: Boron monofluoride monosulfide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s unique bonding structure and the presence of both fluorine and sulfur atoms.
Common Reagents and Conditions: Common reagents used in reactions with this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce boron oxides and sulfur fluorides, while reduction reactions may yield boron hydrides and sulfur compounds.
Applications De Recherche Scientifique
Boron monofluoride monosulfide has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology and medicine, it has potential applications in drug development and as a diagnostic tool. In industry, this compound is used in the production of advanced materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of boron monofluoride monosulfide involves its interaction with molecular targets and pathways in various chemical and biological systems. The compound’s unique bonding structure allows it to participate in a variety of reactions, influencing the behavior of other molecules and compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to boron monofluoride monosulfide include boron monofluoride, boron monosulfide, and other boron-containing compounds with similar bonding structures.
Uniqueness: this compound is unique due to its combination of boron, fluorine, and sulfur atoms, which gives it distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
83995-89-5 |
|---|---|
Formule moléculaire |
BFS |
Poids moléculaire |
61.88 g/mol |
Nom IUPAC |
fluoro(sulfanylidene)borane |
InChI |
InChI=1S/BFS/c2-1-3 |
Clé InChI |
HROJFLCHHDFXGY-UHFFFAOYSA-N |
SMILES canonique |
B(=S)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-hydroxy-2-oxoacetate;2-piperidin-1-ium-1-ylethyl N-[2-(propoxymethyl)phenyl]carbamate](/img/structure/B14420879.png)
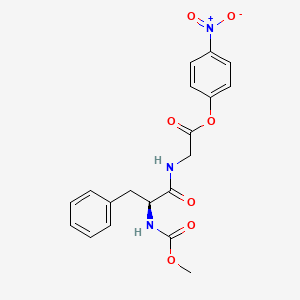
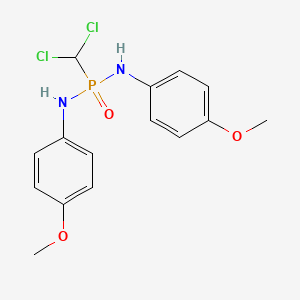

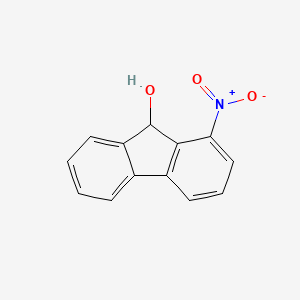
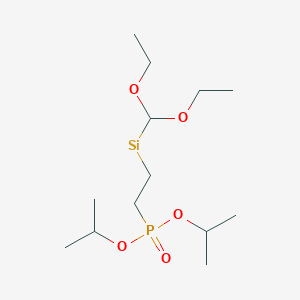
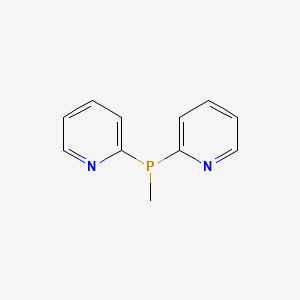
![Benzamide, N-[2-[(ethylamino)sulfonyl]ethyl]-](/img/structure/B14420939.png)

![3-Hydroxy-4-[2-(4-iodophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14420951.png)
![(2,5-Dimethyl-3H-thieno[2,3-d][1,3]diazepin-3-yl)(phenyl)methanone](/img/structure/B14420954.png)
